4-[4-(2-Methylpropyl)benzenesulfonyl]-3-(piperidine-1-carbonyl)quinoline
Description
Properties
IUPAC Name |
[4-[4-(2-methylpropyl)phenyl]sulfonylquinolin-3-yl]-piperidin-1-ylmethanone | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C25H28N2O3S/c1-18(2)16-19-10-12-20(13-11-19)31(29,30)24-21-8-4-5-9-23(21)26-17-22(24)25(28)27-14-6-3-7-15-27/h4-5,8-13,17-18H,3,6-7,14-16H2,1-2H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WIDFHOFRZFNYAI-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)CC1=CC=C(C=C1)S(=O)(=O)C2=C(C=NC3=CC=CC=C32)C(=O)N4CCCCC4 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C25H28N2O3S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
436.6 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-[4-(2-Methylpropyl)benzenesulfonyl]-3-(piperidine-1-carbonyl)quinoline typically involves multi-step organic reactions. One common approach is the Suzuki–Miyaura coupling reaction, which is widely used for forming carbon-carbon bonds. This reaction involves the coupling of a boronic acid with a halide in the presence of a palladium catalyst . The reaction conditions are generally mild and tolerant of various functional groups.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and minimize costs. This could include the use of continuous flow reactors and other advanced manufacturing techniques to ensure consistent quality and scalability.
Chemical Reactions Analysis
Types of Reactions
4-[4-(2-Methylpropyl)benzenesulfonyl]-3-(piperidine-1-carbonyl)quinoline can undergo various types of chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen. Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen. Common reducing agents include lithium aluminum hydride and sodium borohydride.
Substitution: This reaction involves the replacement of one functional group with another. Common reagents include halides and nucleophiles.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic conditions.
Reduction: Sodium borohydride in methanol or ethanol.
Substitution: Halides in the presence of a base like sodium hydroxide.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation might yield sulfoxides or sulfones, while reduction could yield alcohols or amines.
Scientific Research Applications
4-[4-(2-Methylpropyl)benzenesulfonyl]-3-(piperidine-1-carbonyl)quinoline has several scientific research applications:
Chemistry: Used as a building block for synthesizing more complex molecules.
Medicine: Investigated for its potential as a therapeutic agent in treating various diseases.
Industry: Used in the development of new materials with specific properties.
Mechanism of Action
The mechanism of action of 4-[4-(2-Methylpropyl)benzenesulfonyl]-3-(piperidine-1-carbonyl)quinoline involves its interaction with specific molecular targets. These targets could include enzymes, receptors, or other proteins. The compound may exert its effects by binding to these targets and modulating their activity, leading to changes in cellular processes and pathways.
Comparison with Similar Compounds
Comparison with Structural Analogs
Quinoline Derivatives with Piperidine Substituents
- 4-(Piperidin-1-yl)-2-(thiophen-2-yl)quinoline (): Substituents: Piperidine at position 4, thiophene at position 2. Key Differences: The absence of a sulfonyl group and carbonyl-linked piperidine reduces polarity compared to the target compound.
- 2-(Diphenylphosphanyl)-4-(4-methylpiperidin-1-yl)quinoline (): Substituents: 4-Methylpiperidine at position 4 and diphenylphosphanyl group. Key Differences: The phosphanyl group enables coordination chemistry, while the target compound’s sulfonyl and carbonyl groups favor non-covalent interactions. Piperidine methylation in this analog increases lipophilicity compared to the target’s piperidine-1-carbonyl .
Quinoline Derivatives with Sulfonyl/Carbonyl Groups
- 1-Cyclopropyl-6-fluoro-4-oxo-7-(4-[4-(substituted benzoyl/benzenesulfonyl)piperazino]carbopiperazino)-1,4-dihydro-3-quinolinecarboxylic acids (): Substituents: Fluoro, oxo, and piperazino-linked benzoyl/sulfonyl groups. Key Differences: The dihydroquinolone core and carboxylic acid group differentiate this class from the target compound’s fully aromatic quinoline and amide functionalities. These derivatives exhibit antimicrobial activity, suggesting the target compound’s benzenesulfonyl group may similarly influence bioactivity .
- N’-{[2-(piperidin-1-yl)quinolin-3-yl]methylene}pyridine-4-carbohydrazide (): Substituents: Piperidine at position 2 and hydrazide-linked pyridine. Spectral characterization (IR, NMR) methods here parallel those likely used for the target compound .
Physical Properties
- State : Likely a solid, as seen in N-acylated piperidine derivatives ().
- Solubility: Moderate solubility in polar aprotic solvents (e.g., DCM, ethanol) inferred from analogous syntheses .
Antimicrobial Activity
- Hexahydroquinoline carbonitriles () and quinolone derivatives () show antifungal/antibacterial activity. The target compound’s benzenesulfonyl group may enhance membrane penetration, while the piperidine-1-carbonyl could modulate target binding .
Stability and Impurities
- Impurities with 2-methylpropylphenyl motifs (, e.g., Imp. A and Imp. Stability studies would need to address sulfonamide hydrolysis or piperidine deacylation .
Data Tables
Table 2. Physicochemical Properties
Biological Activity
4-[4-(2-Methylpropyl)benzenesulfonyl]-3-(piperidine-1-carbonyl)quinoline is a complex organic compound that has garnered attention for its potential biological activities, particularly in the fields of medicinal chemistry and pharmacology. This article delves into its synthesis, biological mechanisms, and therapeutic applications, supported by data tables and relevant case studies.
Chemical Structure and Synthesis
The compound features a quinoline core substituted with a benzenesulfonyl group and a piperidine-1-carbonyl moiety. The synthesis typically involves multi-step organic reactions, including the Suzuki–Miyaura coupling reaction, which is essential for forming carbon-carbon bonds in the compound's structure .
Key Properties
| Property | Value |
|---|---|
| IUPAC Name | 4-[4-(2-methylpropyl)phenyl]sulfonyl-3-(piperidine-1-carbonyl)quinoline |
| Molecular Formula | C25H28N2O3S |
| Molecular Weight | 428.56 g/mol |
| CAS Number | 1111164-59-0 |
Antimalarial Activity
Research has shown that quinoline derivatives, including those with piperidine substituents, exhibit significant antimalarial properties. A study synthesized various quinoline-piperidine conjugates and evaluated their activity against Plasmodium falciparum, revealing potent effects in the nanomolar range against both chloroquine-sensitive and resistant strains . The introduction of the piperidine moiety is believed to enhance drug uptake through pH trapping mechanisms in the parasite's digestive vacuole.
Antimycobacterial Activity
Another area of investigation involves the compound's efficacy against mycobacterial species. A series of substituted quinolines were tested for their ability to inhibit mycobacterial growth, with some derivatives showing higher activity than standard treatments like isoniazid . This suggests that compounds similar to this compound may hold promise as new antimycobacterial agents.
The biological activity of this compound is attributed to its interaction with specific molecular targets such as enzymes and receptors. For instance, it may inhibit key enzymes involved in metabolic pathways essential for the survival of pathogens like P. falciparum and Mycobacterium tuberculosis .
Proposed Mechanisms
- Inhibition of Enzymatic Activity : The compound may bind to enzymes critical for hemoglobin digestion in malaria parasites.
- Disruption of Cellular Processes : By modulating receptor activity, it can alter cellular signaling pathways that are vital for pathogen survival.
Case Studies
Several studies have documented the biological effects of quinoline derivatives:
- Antimalarial Evaluation : A study conducted on a library of quinoline-piperidine compounds found that five specific derivatives exhibited remarkable antiplasmodial activity (IC50 values in the nanomolar range), with no observed cytotoxicity at tested concentrations .
- Antimycobacterial Screening : Another investigation highlighted that certain substituted quinolines showed superior activity against M. tuberculosis compared to traditional drugs, indicating their potential as novel therapeutic agents .
Q & A
Q. Optimization strategies :
- Solvent selection : Polar aprotic solvents (e.g., DMF, DMSO) enhance solubility and reaction rates for sulfonylation steps .
- Catalysts : Use of Pd catalysts for cross-coupling reactions to improve regioselectivity .
- Temperature control : Lower temperatures (0–5°C) during sensitive steps (e.g., amide coupling) minimize side reactions .
Which spectroscopic techniques are essential for confirming the structure and purity of this compound?
Q. Basic
- NMR spectroscopy :
- ¹H/¹³C NMR : Assigns proton and carbon environments (e.g., distinguishing quinoline aromatic protons from piperidine methylene groups) .
- 2D NMR (COSY, HSQC) : Resolves overlapping signals and confirms connectivity .
- Mass spectrometry (MS) : High-resolution MS (HRMS) verifies molecular formula and detects impurities .
- HPLC : Quantifies purity (>95% typically required for biological assays) .
Q. Advanced
- X-ray crystallography : Resolves spatial arrangements (e.g., dihedral angles between quinoline and substituents). For example, a 2009 study found a 71.1° dihedral angle between chlorophenyl and quinoline rings in a related compound .
- DFT calculations : Predicts stable conformers and electronic properties (e.g., HOMO-LUMO gaps influencing reactivity) .
- π-π stacking analysis : Crystal packing data (e.g., Cg···Cg distances <4 Å indicate strong stacking interactions) .
Q. Example crystallographic parameters :
| Parameter | Value (Å/°) | Reference |
|---|---|---|
| Cg···Cg distance | 3.78 | |
| Dihedral angle (quinoline-phenyl) | 71.1 |
How do modifications in the sulfonyl and piperidine groups affect the compound's biological activity?
Q. Advanced
- Sulfonyl group :
- Electron-withdrawing substituents (e.g., Cl, CF₃) enhance metabolic stability and target binding. A 2025 study showed 4-chlorobenzenesulfonyl derivatives had 2x higher enzyme inhibition than methyl analogs .
- Steric effects : Bulky groups (e.g., 2-methylpropyl) improve selectivity by preventing off-target binding .
- Piperidine modifications :
- N-substituents : Acetylated piperidines increase lipophilicity, enhancing blood-brain barrier penetration .
- Conformational rigidity : Spirocyclic piperidines restrict rotation, improving receptor affinity (e.g., IC₅₀ reduced from 120 nM to 45 nM in a 2011 study) .
Q. Structure-activity relationship (SAR) table :
| Modification | Biological Activity Change | Reference |
|---|---|---|
| 4-Cl benzenesulfonyl | ↑ Enzyme inhibition (2x) | |
| Piperidine-4-carboxylate | ↑ Solubility, ↓ cytotoxicity |
What methodologies are used to analyze reaction mechanisms for key synthetic steps (e.g., sulfonylation)?
Q. Advanced
- Kinetic studies : Monitor reaction rates under varying conditions (e.g., [substrate], temperature) to infer mechanism. For example, a 2025 study used Arrhenius plots to confirm a nucleophilic aromatic substitution pathway .
- Isotopic labeling : ¹⁸O tracing in sulfonylation reactions identified water as a proton shuttle .
- Computational modeling : MD simulations reveal transition states and activation barriers (e.g., B3LYP/6-31G* level for amide coupling) .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
